An In-depth Technical Guide to the Synthesis and Characterization of (4-((4-Fluorobenzyl)oxy)phenyl)boronic acid
An In-depth Technical Guide to the Synthesis and Characterization of (4-((4-Fluorobenzyl)oxy)phenyl)boronic acid
Introduction
(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid, a bifunctional organic compound, holds significant promise as a versatile building block in the realms of medicinal chemistry and materials science. Its structure, incorporating a fluorinated benzyl ether moiety and a reactive boronic acid group, offers a unique combination of properties. The presence of the fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the boronic acid functionality serves as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of biaryl and heteroaryl structures that are prevalent in many pharmaceuticals and advanced materials.[2]
This technical guide provides a comprehensive overview of the synthesis and characterization of (4-((4-Fluorobenzyl)oxy)phenyl)boronic acid. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the preparation and analytical validation of this important synthetic intermediate. The methodologies described herein are based on established chemical principles and provide a framework for the reliable production and characterization of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of (4-((4-Fluorobenzyl)oxy)phenyl)boronic acid is presented in the table below.
| Property | Value | Reference |
| CAS Number | 871125-82-5 | |
| Molecular Formula | C₁₃H₁₂BFO₃ | [3] |
| Molecular Weight | 246.04 g/mol | [3] |
| Appearance | White to off-white solid | |
| Melting Point | 165-170 °C |
Synthetic Pathway
The synthesis of (4-((4-Fluorobenzyl)oxy)phenyl)boronic acid can be efficiently achieved through a two-step sequence. The first step involves the formation of the ether linkage via a Williamson ether synthesis, followed by the conversion of the aryl bromide to the corresponding boronic acid through a lithiation-borylation reaction.[4][5]
Caption: Synthetic workflow for (4-((4-Fluorobenzyl)oxy)phenyl)boronic acid.
Part 1: Synthesis of 1-Bromo-4-((4-fluorobenzyl)oxy)benzene
The initial step involves the formation of an ether bond between 4-bromophenol and 4-fluorobenzyl bromide. This reaction is a classic example of the Williamson ether synthesis, which proceeds via an Sₙ2 mechanism.[4] The phenoxide, generated in situ by a base, acts as a nucleophile, attacking the benzylic carbon of 4-fluorobenzyl bromide.
Experimental Protocol:
-
To a solution of 4-bromophenol (1 equivalent) in a suitable solvent such as acetone or acetonitrile, add a base like potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Add 4-fluorobenzyl bromide (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-bromo-4-((4-fluorobenzyl)oxy)benzene.
Part 2: Synthesis of (4-((4-Fluorobenzyl)oxy)phenyl)boronic acid
The second step involves the conversion of the aryl bromide to the boronic acid. This is typically achieved through a lithium-halogen exchange followed by quenching with a borate ester.[5]
Experimental Protocol:
-
Dissolve 1-bromo-4-((4-fluorobenzyl)oxy)benzene (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise to the cooled solution, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
To the resulting aryllithium species, add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 2 M) at 0 °C.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude boronic acid can be purified by recrystallization or by performing a liquid-liquid extraction with a basic aqueous solution followed by acidification to precipitate the pure product.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized (4-((4-Fluorobenzyl)oxy)phenyl)boronic acid. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra should be acquired.
Predicted ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.9 | d | 2H | Ar-H ortho to B(OH)₂ |
| ~7.3-7.4 | t | 2H | Ar-H ortho to F |
| ~7.0-7.1 | t | 2H | Ar-H meta to F |
| ~6.9-7.0 | d | 2H | Ar-H meta to B(OH)₂ |
| ~5.1 | s | 2H | O-CH₂ -Ar |
| ~4.5-5.5 | br s | 2H | B(OH )₂ |
Predicted ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~162 (d, ¹JCF ≈ 245 Hz) | C -F |
| ~160 | C -O |
| ~137 | Ar-C |
| ~135 | Ar-C -B |
| ~130 (d, ³JCF ≈ 8 Hz) | C H ortho to F |
| ~129 (ipso, weak) | C -B |
| ~116 (d, ²JCF ≈ 21 Hz) | C H meta to F |
| ~115 | C H meta to B(OH)₂ |
| ~70 | O-C H₂-Ar |
Predicted ¹⁹F NMR Spectral Data (in CDCl₃):
A single signal is expected in the range of -113 to -118 ppm, characteristic of a fluorine atom attached to a benzene ring.
¹¹B NMR Spectroscopy:
A broad singlet is expected in the range of δ 28-30 ppm, which is typical for a trigonal planar boronic acid.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For (4-((4-Fluorobenzyl)oxy)phenyl)boronic acid, electrospray ionization (ESI) in negative ion mode is often suitable.
Expected Molecular Ion:
-
[M-H]⁻: m/z 245.08
Potential Fragmentation Pattern:
The fragmentation in mass spectrometry can be complex. Key fragment ions may arise from the cleavage of the benzylic ether bond.
Caption: Plausible mass spectrometry fragmentation of the target molecule.
Applications in Research and Development
(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid is a valuable intermediate for the synthesis of complex organic molecules with potential applications in several areas:
-
Drug Discovery: As a building block in Suzuki-Miyaura coupling reactions, it allows for the introduction of the 4-((4-fluorobenzyl)oxy)phenyl moiety into drug scaffolds.[1] The fluorobenzyl group can enhance pharmacokinetic properties such as metabolic stability and membrane permeability. Boronic acids themselves have shown a wide range of biological activities, including antibacterial and anticancer properties.[6][7]
-
Materials Science: The ability to form biaryl structures makes this compound useful in the synthesis of organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials where specific electronic and photophysical properties are desired.
-
Chemical Biology: Phenylboronic acids are known to interact with diols, a property that can be exploited in the design of sensors and probes for biological systems.
Conclusion
This technical guide has outlined a reliable synthetic route and a comprehensive characterization strategy for (4-((4-Fluorobenzyl)oxy)phenyl)boronic acid. The two-step synthesis, involving a Williamson ether synthesis followed by a lithiation-borylation sequence, provides an efficient means of accessing this valuable building block. The detailed analytical protocols, including multinuclear NMR and mass spectrometry, are crucial for ensuring the identity and purity of the final product. The versatile nature of this compound, stemming from its unique combination of a fluorinated ether and a boronic acid, makes it a highly attractive tool for researchers in drug discovery, materials science, and chemical biology.
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